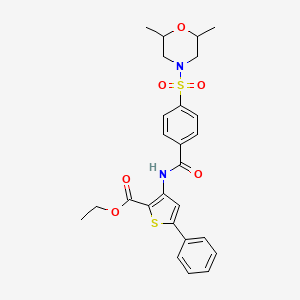

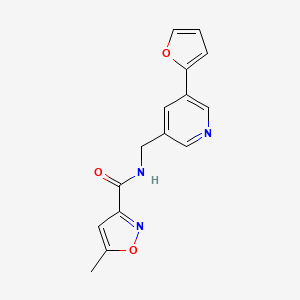

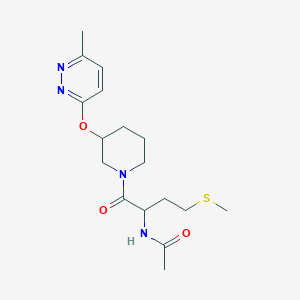

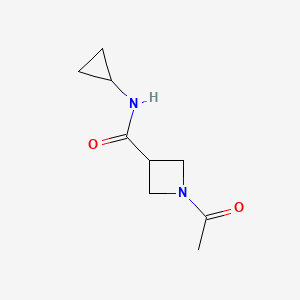

1-acetyl-N-cyclopropylazetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-acetyl-N-cyclopropylazetidine-3-carboxamide” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The compound also has an acetyl group (CH3CO-) and a carboxamide group (CONH2), both of which can significantly influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an azetidine ring, which is a type of heterocycle. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the azetidine ring contains a nitrogen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the azetidine ring, the acetyl group, and the carboxamide group. Each of these functional groups can undergo specific types of chemical reactions .Scientific Research Applications

Acetyl-CoA Carboxylase (ACC) Inhibitors in Metabolic Syndrome

Acetyl-CoA Carboxylase (ACC) plays a critical role in fatty acid metabolism, making it a target for treating metabolic syndrome, obesity, diabetes, and cancer. ACC inhibitors, which could share functional similarities with "1-acetyl-N-cyclopropylazetidine-3-carboxamide," are being explored for their therapeutic potential. The combination of ACC inhibitors with other drugs presents a new strategy for treating nonalcoholic fatty liver disease and nonalcoholic steatohepatitis, highlighting the importance of enzyme regulation in metabolic health (Chen et al., 2019).

N-acetylcysteine in Psychiatry

N-acetylcysteine (NAC), an acetylated amino acid, has emerged as a useful agent in treating psychiatric disorders. NAC's potential benefits extend beyond its role as a precursor to the antioxidant glutathione, modulating glutamatergic, neurotrophic, and inflammatory pathways. This illustrates the broad therapeutic potential of acetylated compounds in psychiatric research and treatment, offering a context for the potential applications of "1-acetyl-N-cyclopropylazetidine-3-carboxamide" (Dean et al., 2011).

Acetylation in Histone Modification

Histone acetylation and deacetylation play significant roles in the transcriptional regulation of genes, influencing cell fate and disease progression. Histone deacetylase inhibitors have emerged as a new class of anti-neoplastic agents, underscoring the importance of acetylation processes in cancer therapy. This area of research sheds light on the potential impact of compounds like "1-acetyl-N-cyclopropylazetidine-3-carboxamide" on gene expression and cancer treatment (Kouraklis & Theocharis, 2006).

Mechanism of Action

Target of Action

It is known that carboxamide derivatives, such as indole 2 and 3-carboxamides, have unique inhibitory properties against a variety of enzymes and proteins .

Mode of Action

The presence of a carboxamide moiety in similar compounds has been shown to cause hydrogen bonds with various enzymes and proteins, inhibiting their activity .

Result of Action

The inhibitory properties of similar carboxamide derivatives suggest that this compound may also exert its effects through the inhibition of specific enzymes and proteins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-acetyl-N-cyclopropylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(12)11-4-7(5-11)9(13)10-8-2-3-8/h7-8H,2-5H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZJLCLNHIIGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2999122.png)

![N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide](/img/structure/B2999123.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2999131.png)

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2999134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2999136.png)